molecular formula C11H10ClN3O2 B8040504 N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide

N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide

Cat. No.: B8040504
M. Wt: 251.67 g/mol
InChI Key: SOQLVUQDKYQYMB-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of this compound includes a quinazoline core, which is known for its biological activity, and a chloroethyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide typically involves the reaction of 2-aminobenzoic acid with phosgene to form 2-isocyanatobenzoic acid. This intermediate is then reacted with 2-chloroethylamine to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The quinazoline core can be oxidized to form quinazoline N-oxides.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of N-(2-substituted-ethyl)-4-oxo-1H-quinazoline-2-carboxamide derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of N-(2-chloroethyl)-4-hydroxy-1H-quinazoline-2-carboxamide.

Scientific Research Applications

N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The quinazoline core may also interact with specific enzymes, further contributing to its anticancer activity.

Comparison with Similar Compounds

    Carmustine (BCNU): Another chloroethyl-containing compound used in cancer treatment.

    Lomustine: Similar structure with a chloroethyl group, used in chemotherapy.

    Fotemustine: A nitrosourea compound with a chloroethyl group, used in treating brain tumors.

Uniqueness: N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide is unique due to its specific quinazoline core, which provides distinct biological activity compared to other chloroethyl-containing compounds. Its ability to form stable DNA adducts and inhibit specific enzymes makes it a promising candidate for further research in anticancer therapy.

Properties

IUPAC Name

N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6H2,(H,13,17)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQLVUQDKYQYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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